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Compound of Interest |

4-Isothiocyanatophenyl a-D-
Compound Name: ]
Glucopyranoside
CAS No.: 20581-45-7
Cat. No.: B1139832
\ 7

CAS Number: 20581-41-3 (Specifically: 4-Isothiocyanatophenyl

-D-glucopyranoside) Common Name: Phenylisothiocyanate Glucoside (PITC-GIc) Class:
Irreversible Affinity Probe / Active-Site Directed Inhibitor

Executive Summary

4-1sothiocyanatophenyl-D-glucoside is a bifunctional chemical probe designed for the structural
mapping and irreversible inhibition of glucose-binding proteins. It combines a glycone
specificity moiety (D-glucose) with a reactive electrophile (isothiocyanate).

This guide addresses the technical application of CAS 20581-41-3. Note on Stereochemistry:
While the user-specified name refers to the alpha anomer, CAS 20581-41-3 is definitively
assigned to the beta anomer (

-D-glucopyranoside). This guide focuses on the chemistry and application of the class, with
specific physical data for the CAS-linked

-isomer, while explicitly distinguishing the
-isomer's parallel utility in targeting

-glucosidases.
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Chemical Architecture & Reactivity[1]
Structural Logic

The molecule consists of three functional domains:

o Selectivity Head (Glucosyl Moiety): Directs the molecule to the active site of glucosidases or
glucose transporters (GLUTS).

o -anomer (CAS 20581-41-3): Targets

-glucosidases (e.g., Alcaligenes faecalis, lysosomal glucocerebrosidase).
o -anomer: Targets

-glucosidases (e.g., Yeast

-glucosidase, intestinal maltase).

o Spacer (Phenyl Ring): Provides a rigid scaffold that positions the reactive group at a fixed
distance (

10-12 A) from the anomeric carbon, probing the "aglycone binding sub-sites" of the enzyme.

o Warhead (Isothiocyanate, -N=C=S): An electrophile that reacts exclusively with nucleophiles
(primary amines of Lysine or thiols of Cysteine) properly positioned within the enzyme's
active site.

Mechanism of Action: Affinity Labeling

Unlike non-specific alkylating agents, this compound functions via Active-Site Directed
Irreversible Inhibition.

e Recognition: The enzyme binds the glucoside moiety (reversible

).

o Proximity Effect: The local concentration of the -N=C=S group increases dramatically near
the active site residues.

o Covalent Capture: The isothiocyanate carbon is attacked by a nucleophile (e.g., Lysine
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-NH

), forming a stable thiourea linkage.

Visualization: Reaction Pathway

Mechanism: Affinity Labeling

Probe
(Glc-Ph-N=C=S)
Nucleophilic Attack
Michaelis Complex (Irreversible) Inhibited Enzyme
e + Probe (Reversible Binding) (Covalent Thiourea Bond)

(Nucleophile: Lys-NH2)

Click to download full resolution via product page

Caption: Kinetic pathway of affinity labeling. The reversible binding step (Michaelis Complex)
drives the specificity of the irreversible covalent modification.

Synthesis & Purification

Note: The synthesis of the isothiocyanate derivative is typically achieved from the
corresponding amine.[1]

Synthetic Route

Precursor:p-Nitrophenyl-D-glucopyranoside (Commercial starting material).
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Step Reagent/Conditions Transformation
Nitro (-NO
H )
1. Reduction
, Pd/C (10%), MeOH Amine (-NH
)
Thiophosgene (CSCI Amine (-NH
2. Activation ), CaCO )
, Acetone/Water Isothiocyanate (-N=C=S)

Detailed Protocol (Thiophosgenation)

Safety Alert: Thiophosgene is highly toxic. Perform in a well-ventilated fume hood.

Dissolution: Dissolve 1.0 eq of p-aminophenyl-

-D-glucopyranoside in a mixture of acetone and water (1:1 v/v).
Buffering: Add solid CaCO
(2.0 eq) to neutralize HCI generated during the reaction.

Addition: Cool to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes.

Reaction: Stir vigorously at 0°C for 2 hours. Monitor by TLC (disappearance of amine,
appearance of faster-moving UV-active spot).

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure (do not
exceed 40°C).

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent:
EtOAc/MeOH).

Applications in Proteomics & Drug Discovery
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Mapping Catalytic Sites

Researchers use CAS 20581-41-3 to identify critical amino acid residues involved in substrate
recognition.

e Method: Incubate enzyme with probe

Proteolytic Digestion
LC-MS/MS.

e Result: A mass shift of +313 Da (molecular weight of the probe) on a specific peptide
fragment identifies the labeled Lysine or Cysteine.

Quantitative Data: Inhibition Kinetics

The inhibition follows pseudo-first-order kinetics (

) which saturates with increasing probe concentration, characteristic of affinity labeling.

. Typical Value
Parameter Symbol Interpretation
Range

] o Affinity of the probe
Dissociation Constant ) ) 0.1-10 mM
for the active site

Max rate of covalent _ -
Inactivation Rate ) 0.01 - 0.5 min
bond formation

10 -1000 M

Specificity Constant Efficiency of the label ]
min

Experimental Workflow: Enzyme Labeling
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Equilibration
Buffer: 50mM Phosphate, pH 6.8

:

Incubation
Add Probe (1-5x Km)
Time: 30-60 min at 25°C

Quenching
Add excess Tris or Glycine
(Scavenges unreacted ITC)

Dialysis / Desalting
Remove small molecules

Activity Assay
Measure residual activity
vs Control

Click to download full resolution via product page
Caption: Standard workflow for irreversible inhibition assays using isothiocyanate glycosides.

Handling, Stability & Safety
Stability Profile

Isothiocyanates are susceptible to hydrolysis, converting back to the amine or forming
thiocarbamates in the presence of alcohols.

¢ Hydrolysis Risk: Moderate. Stable in aqueous buffer at neutral pH for hours; hydrolyzes
rapidly at pH > 9.

o Storage: Lyophilized powder at -20°C. Protect from moisture.

Safety (E-E-A-T)
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o Sensitizer: Isothiocyanates are potent skin and respiratory sensitizers (similar to mustard
oils).

o PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

e Disposal: Quench with 1M NaOH or excess amine (e.g., ethanolamine) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [4-Isothiocyanatophenyl-D-glucoside: Technical Guide to
Affinity Labeling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139832#cas-number-20581-41-3-4-
isothiocyanatophenyl-alpha-d-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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